molecular formula C15H13N3O2 B2408712 methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate CAS No. 345953-58-4

methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate

Cat. No.: B2408712
CAS No.: 345953-58-4
M. Wt: 267.288
InChI Key: HSLJIOGNIIZZOF-UHFFFAOYSA-N
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Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling. Some benzotriazoles may be harmful if swallowed or come into contact with skin .

Future Directions

The study of benzotriazole derivatives is an active area of research, particularly in the development of new pharmaceuticals and materials . The specific compound “methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate” could potentially be explored in these contexts.

Preparation Methods

The synthesis of methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with 1H-1,2,3-benzotriazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound .

Properties

IUPAC Name

methyl 4-(benzotriazol-1-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-20-15(19)12-8-6-11(7-9-12)10-18-14-5-3-2-4-13(14)16-17-18/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLJIOGNIIZZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331353
Record name methyl 4-(benzotriazol-1-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729131
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

345953-58-4
Record name methyl 4-(benzotriazol-1-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of benzotriazole (1.14 g, 9.6 mmol) in DMF (25 mL) at 0° C. was added methyl 4-bromomethylbenzoate (2.22, 9.6 mmol) and NaH (12.25 mmol, 60% in oil). After stirring for 2 h, the mixture was diluted with aqueous NH4Cl, extracted with EtOAc. The EtOAc extract was washed H2O (3×), dried (MgSO4) and concentrated. The residue was chromatographed to give 1.32 g (51%) of the title compound as a white powder.
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
9.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
12.25 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
51%

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